Hydrogen peroxide

Catalog No.
S591498
CAS No.
7722-84-1
M.F
H2O2
M. Wt
34.015 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen peroxide

CAS Number

7722-84-1

Product Name

Hydrogen peroxide

IUPAC Name

hydrogen peroxide

Molecular Formula

H2O2

Molecular Weight

34.015 g/mol

InChI

InChI=1S/H2O2/c1-2/h1-2H

InChI Key

MHAJPDPJQMAIIY-UHFFFAOYSA-N

SMILES

OO

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible (NIOSH, 2024)
Soluble in cold water
In water, 1X10+6 mgL at 25 °C
Very soluble in water
Miscible with water
Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents.
For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page.
1000 mg/mL at 25 °C
Solubility in water: miscible
Miscible

Synonyms

Hydrogen Peroxide, Hydrogen Peroxide (H2O2), Hydroperoxide, Oxydol, Perhydrol, Peroxide, Hydrogen, Superoxol

Canonical SMILES

OO

Antiseptic and Disinfectant Properties

Hydrogen peroxide (H₂O₂) is a well-known antiseptic and disinfectant due to its ability to kill bacteria, viruses, and fungi . This property makes it valuable in various scientific research applications, including:

  • Wound healing research: Studies investigate the role of low-concentration H₂O₂ in promoting wound healing through its ability to debride dead tissue and fight infection . However, it's important to note that high concentrations can damage healthy tissue, so research focuses on understanding the optimal therapeutic use of H₂O₂ in wound management.
  • Microbiology research: H₂O₂ is used to isolate and culture specific microbes due to its selective killing effect on certain microorganisms. This allows researchers to study specific microbes in isolation for various purposes, such as antimicrobial resistance research and vaccine development.

Signaling Molecule in Cellular Processes

Recent research suggests that beyond its antimicrobial properties, H₂O₂ acts as a signaling molecule in various cellular processes at low micromolar concentrations . This role is still under investigation, but studies suggest H₂O₂ might be involved in:

  • Cell signaling pathways: H₂O₂ may be involved in regulating various cellular processes, such as proliferation, differentiation, and migration, through redox-sensitive signaling pathways .
  • Cancer research: Studies investigate the potential role of H₂O₂ in cancer development and progression. While high levels of H₂O₂ can contribute to oxidative stress and damage healthy cells, research explores the complex role of H₂O₂ in these processes .

Environmental Applications

Researchers are investigating the potential of H₂O₂ for environmental remediation purposes due to its ability to degrade various pollutants. Some examples include:

  • Degradation of organic pollutants: Studies explore the use of H₂O₂ to break down organic contaminants in water and soil, such as pesticides and industrial waste .
  • Wastewater treatment: H₂O₂ is being investigated as a potential alternative disinfectant in wastewater treatment due to its effectiveness against various pathogens and its ability to decompose into water and oxygen, leaving no harmful residues .

Hydrogen peroxide is a chemical compound with the formula H2O2H_2O_2. It is a pale blue liquid that appears colorless in dilute solutions, and it is known for its strong oxidizing properties. Hydrogen peroxide consists of two hydrogen atoms and two oxygen atoms, bonded in a manner that creates an oxygen-oxygen single bond, which is relatively weak compared to other chemical bonds. This structure allows hydrogen peroxide to act both as an oxidizing agent and a reducing agent under different conditions, making it unique among peroxides.

In biological systems, hydrogen peroxide acts as a signaling molecule involved in various cellular processes. It can activate enzymes and transcription factors through controlled oxidation, influencing cell proliferation, differentiation, and death.

Hydrogen peroxide can pose safety hazards:

  • Toxicity: Low to moderate toxicity upon ingestion or inhalation. Concentrated solutions can irritate skin and mucous membranes.
  • Flammability: Not flammable itself but can act as an oxidizer, accelerating the burning of combustible materials.
  • Reactivity: Decomposes exothermically, and concentrated solutions can react violently with organic materials or certain metals.
, including:

  • Disproportionation: Under acidic conditions, hydrogen peroxide can decompose into water and oxygen:
    2H2O22H2O+O22H_2O_2\rightarrow 2H_2O+O_2
    This reaction is exothermic, with a standard enthalpy change of approximately 98.2kJ/mol-98.2\,kJ/mol .
  • Oxidation Reactions: In acidic solutions, hydrogen peroxide acts as a powerful oxidizing agent. For example:
    2Fe2++H2O2+2H+2Fe3++2H2O2Fe^{2+}+H_2O_2+2H^+\rightarrow 2Fe^{3+}+2H_2O
    The oxidation potential of hydrogen peroxide is about 1.36V1.36V .
  • Reduction Reactions: In alkaline conditions, it can behave as a reducing agent:
    H2O2+MnO4+8H+Mn2++4H2O+5O2H_2O_2+MnO_4^-+8H^+\rightarrow Mn^{2+}+4H_2O+5O_2
    This dual behavior makes hydrogen peroxide versatile in various chemical processes .

The enzyme catalase catalyzes the breakdown of hydrogen peroxide into water and oxygen:

2H2O22H2O+O22H_2O_2\rightarrow 2H_2O+O_2

This reaction is crucial for protecting cells from oxidative damage . Hydrogen peroxide also reacts with thiols and methionines in proteins, which can alter their function .

Hydrogen peroxide can be synthesized through several methods:

  • Anthraquinone Process: This industrial method involves the catalytic hydrogenation of anthraquinone derivatives, followed by oxidation to produce hydrogen peroxide. The process allows for the recycling of the anthraquinone catalyst .
  • Direct Synthesis: Hydrogen and oxygen can react directly under controlled conditions to yield hydrogen peroxide:
H2+O2H2O2H_2+O_2\rightarrow H_2O_2
  • Electrolysis: Electrolytic methods can also produce hydrogen peroxide from aqueous solutions of sodium sulfate or other salts .

Hydrogen peroxide has diverse applications across various fields:

  • Disinfectant: Due to its antimicrobial properties, it is widely used for sterilization and disinfection in healthcare settings.
  • Bleaching Agent: It is employed in the textile and paper industries for bleaching purposes.
  • Oxidizing Agent: In chemical synthesis, it serves as an oxidizing agent for various organic compounds.
  • Environmental

Studies have shown that hydrogen peroxide interacts with various biological molecules, affecting their structure and function. For instance:

  • Protein Interactions: Hydrogen peroxide can oxidize amino acids such as cysteine and methionine, leading to changes in protein conformation and activity .
  • Cellular Responses: Cells have evolved mechanisms to respond to oxidative stress induced by hydrogen peroxide, including activation of antioxidant pathways .

Several compounds share similarities with hydrogen peroxide due to their reactive oxygen species characteristics. Below are notable comparisons:

CompoundChemical FormulaUnique Properties
WaterH2OH_2OStable; does not act as an oxidizing agent
OxygenO2O_2Diatomic molecule; essential for respiration
OzoneO3O_3Strong oxidizer; used for disinfection
Sodium PeroxideNa2O2Na_2O_2Used as a bleaching agent; releases oxygen when reacting with water
Potassium SuperoxideKO2KO_2Generates oxygen upon contact with moisture

Hydrogen peroxide's unique ability to function both as an oxidizing agent in acidic conditions and a reducing agent in alkaline conditions distinguishes it from these compounds. Its dual functionality enhances its applicability in both industrial processes and biological systems .

Physical Description

Hydrogen peroxide, aqueous solution, stabilized, with more than 60% hydrogen peroxide appears as a colorless liquid. Vapors may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing.
Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing.
Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing.
Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998)
Liquid; Dry Powder
Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH]
Liquid
COLOURLESS LIQUID.
Colorless liquid with a slightly sharp odor.
Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.]

Color/Form

Colorless liquid
At low temperatures a crystalline solid /90% solution/
Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution]

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

34.005479302 g/mol

Monoisotopic Mass

34.005479302 g/mol

Boiling Point

302.4 °F at 760 mmHg (NTP, 1992)
306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998)
150.2 °C
141 °C (90%)
286 °F

Heavy Atom Count

2

Taste

Bitter
Slightly acid

Vapor Density

1.02 calculated (EPA, 1998) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 1

Density

1.11 at 68 °F (NTP, 1992) - Denser than water; will sink
1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink
1.44 g/cu cm 25 °C
Density, solid: 1.71 g/cc
Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/
Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/
Relative density (water = 1): 1.4 (90%)
1.39

LogP

-1.36

Odor

... Slightly sharp odor ...
Odorless, or having an odor resembling that of ozone

Decomposition

Decomposed by many organic solvents.
May decompose violently if traces of impurities are present.
Decomposed into water and oxygen by many organic solvents.
Agitation or contact with rough surfaces, metals or many other substances accelerates decomposition. Rapidly decomposed by alkalies, finely divided metals; the presence of mineral acid renders it more stable.
Decomposition continuously occurs even at a slow rate when the compound is inhibited, and thus it must be stored properly and in vented containers. High-strength hydrogen peroxide is a very high-energy material. When it decomposes to oxygen and water, large amounts of heat are liberated, leading to an increased rate of decomposition, since decomposition is accelerated by increases in temperature. This rate increases about 2.2 times per 10 °C temperature increase between 20 and 100 °C.

Melting Point

31.3 °F (NTP, 1992)
31 to 40 °F for concentrations greater than 52% (EPA, 1998)
-0.43 °C
-11 °C (90%), -39 °C (70%)
12 °F

UNII

BBX060AN9V

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Hydrogen peroxide is a clear, colorless liquid. It has a slightly sharp odor and bitter taste. Hydrogen peroxide mixes easily with water. USE: Hydrogen peroxide is an important commercial chemical. It is used as a bleaching or deodorizing agent in foods, textiles and personal care items. It is used in wastewater treatment, to make other chemicals and for chemical analysis. A form of hydrogen peroxide is used in rocket propulsion. Hydrogen peroxide is used in making wine and as a seed disinfectant. It is also used on indoor and outdoor crops and certain crops after harvesting to control fungi and bacteria. EXPOSURE: Workers that use hydrogen peroxide may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermal contact with consumer products containing hydrogen peroxide. Small amounts of hydrogen peroxide exist in the air. It is unstable and breaks down rapidly to oxygen and water. If hydrogen peroxide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water. Hydrogen peroxide is unstable and breaks down rapidly to oxygen and water. RISK: Hydrogen peroxide is a Generally Regarded As Safe chemical when used as indicated in its diluted form. Concentrated hydrogen peroxide liquid and its vapors are extremely irritating on contact with eyes, skin, nose, throat, stomach, and lungs, and can cause redness, swelling, blistering and burning. Coughing, chest tightness, shortness of breath, bleeding in the lungs and chest congestion have been reported in people breathing air containing very high concentrations of hydrogen peroxide vapor. Headache, dizziness, vomiting, diarrhea, burns to the esophagus, gastrointestinal bleeding, tremors, numbness, convulsions, fluid build-up in the lungs, unconsciousness and shock have been reported in cases of severe ingestion poisoning. Data on the potential for hydrogen peroxide to cause infertility, abortion, or birth defects in laboratory animals were not available. A study of workers involved in hydrogen peroxide handling such as hairdressers, textile bleachers and furriers, did not reveal evidence of risk of cancer by hydrogen peroxide. Tumors were observed in the small intestine of some laboratory animals that repeatedly ingested hydrogen peroxide over time. The International Agency for Research on Cancer determined that hydrogen peroxide is not classifiable as to its carcinogenicity in humans based on inadequate evidence in humans and limited evidence of carcinogenicity in laboratory animals. The potential for hydrogen peroxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Indicated to be used as a disinfectant and sterilizer.
Treatment of common warts (verrucae vulgaris)
Treatment of seborrhoeic keratosis

Therapeutic Uses

Anti-Infective Agents, Local; Oxidants
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Hydrogen peroxide is included in the database.
Antiseptic; disinfectant.
Hydrogen peroxide 3% topical solution is used to cleanse minor cuts or skin abrasions. More potent solutions (e.g., 20-30%) have been used as a hair bleach.
For more Therapeutic Uses (Complete) data for Hydrogen peroxide (14 total), please visit the HSDB record page.

Pharmacology

Hydrogen peroxide exhibits antimicrobial properties against most forms of microorganisms, including dormant forms with known high resistance profiles, such as bacterial spores and protozoal cysts. It acts as an oxidative biocide to generate free radical species to induce DNA, protein and membrane lipid damage via oxidation.
Hydrogen Peroxide is a peroxide and oxidizing agent with disinfectant, antiviral and anti-bacterial activities. Upon rinsing and gargling or topical application, hydrogen peroxide exerts its oxidizing activity and produces free radicals which leads to oxidative damage to proteins and membrane lipids. This may inactivate and destroy pathogens and may prevent spreading of infection.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB02 - Hydrogen peroxide
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AX - Other antiseptics and disinfectants
D08AX01 - Hydrogen peroxide
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX25 - Hydrogen peroxide
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA06 - Hydrogen peroxide

Mechanism of Action

The production of free hydroxyl radicals in the Fenton reaction is thought to be the basis of biocidal actions of hydrogen peroxide. Free radicals eventually lead to oxidative damage proteins and membrane lipids _in vivo_. The oxidizing radical as the ferryl radical induces DNA oxidation.
Hydrogen peroxide topical solution is a weak antibacterial agent, a wound cleanser, and a deodorant. The pharmacologic activity of the drug depends on the release of nascent oxygen which has a powerful oxidizing effect that destroys some microorganisms and chemically alters many organic substances. When hydrogen peroxide topical solution comes in contact with tissues that contain the enzyme catalase, the solution releases oxygen which exerts antibacterial action; the mechanical effect of effervescence loosens tissue debris and pus. The release of nascent oxygen and effervescence is more rapid on wounds, denuded areas, and mucous membranes than on unbroken skin. The presence of reactive organic material such as pus and blood diminishes the efficiency of hydrogen peroxide. The antibacterial activity of hydrogen peroxide is relatively weak and slow and the drug exhibits poor tissue and wound penetration. Hydrogen peroxide's mechanical effect of effervescence and resultant removal of tissue debris is probably a more effective means of reducing the bacterial content of wounds, denuded areas, and mucous membranes than actual antibacterial activity. The drug also appears to have a styptic effect when applied topically to minor wounds. Concentrated solutions of hydrogen peroxide have a bleaching effect on hair and may injure tissue.
Increases in the levels of reactive oxygen species (ROS) are correlated with a decrease in calcineurin (CN) activity under oxidative or neuropathological conditions. However, the molecular mechanism underlying this ROS-mediated CN inactivation remains unclear. Here, we describe a mechanism for the inactivation of CN by hydrogen peroxide. The treatment of mouse primary cortical neuron cells with Abeta(1-42) peptide and hydrogen peroxide triggered the proteolytic cleavage of CN and decreased its enzymatic activity. In addition, hydrogen peroxide was found to cleave CN in different types of cells. Calcium influx was not involved in CN inactivation during hydrogen peroxide-mediated cleavage, but CN cleavage was partially blocked by chloroquine, indicating that an unidentified lysosomal protease is probably involved in its hydrogen peroxide-mediated cleavage. Treatment with hydrogen peroxide triggered CN cleavage at a specific sequence within its catalytic domain, and the cleaved form of CN had no enzymatic ability to dephosphorylate nuclear factor in activated T cells. Thus, our findings suggest a molecular mechanism by which hydrogen peroxide inactivates CN by proteolysis in ROS-related diseases.
Matrix metalloproteinase-2 (MMP-2) is well known to proteolyse both extracellular and intracellular proteins. Reactive oxygen species activate MMP-2 at both transcriptional and post-translational levels, thus MMP-2 activation is considered an early event in oxidative stress injury. Although hydrogen peroxide is widely used to trigger oxidative stress-induced cell death, the type of cell death (apoptosis vs. necrosis) in cardiomyocytes is still controversial depending on the concentration used and the exposure time. We ... investigated the mode of cell death in neonatal rat cardiomyocytes induced by different concentrations (50-500 uM) of hydrogen peroxide at various time intervals after exposure and determined whether MMP-2 is implicated in hydrogen peroxide-induced cardiomyocyte death. Treating cardiomyocytes with hydrogen peroxide led to elevated MMP-2 level/activity with maximal effects seen at 200 uM. Hydrogen peroxide caused necrotic cell death by disrupting the plasmalemma as evidenced by the release of lactate dehydrogenase in a concentration- and time-dependent manner as well as the necrotic cleavage of PARP-1. The absence of both caspase-3 cleavage/activation and apoptotic cleavage of PARP-1 illustrated the weak contribution of apoptosis. Pre-treatment with selective MMP inhibitors did not protect against hydrogen peroxide-induced necrosis. In conclusion hydrogen peroxide increases MMP-2 level/activity in cardiomyocytes and induces necrotic cell death, however, the later effect is MMP-2 independent.

Vapor Pressure

1 mmHg at 59.5 °F (NTP, 1992)
1 mmHg at 59.54 °F (EPA, 1998)
1.97 [mmHg]
VP: 1 mm Hg at 15.3 °C
1.97 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.2 (90%)
5 mmHg at 86 °F
(86 °F): 5 mmHg

Pictograms

Irritant

Oxidizer;Corrosive;Irritant

Other CAS

7722-84-1

Absorption Distribution and Excretion

It is reported that hydrogen peroxide is decomposed before absorption in the intestine. Solutions of hydrogen peroxide displays poor penetration when applied to tissue.
Target organs affected by hydrogen peroxide include the lungs, intestine, thymus, liver, and kidney.
This in vivo study determined the kinetics of 3% hydrogen peroxide in a bleaching gel within the first hour. The material used in this study was 3% hydrogen peroxide gel and the study involved 10 subjects who met the inclusion and exclusion criteria. Each subject wore the tray with gel six different times on separate days. Evaluation of the remaining amount of hydrogen peroxide was calculated by the method stated in US Pharmacopoeia. The study results indicate that the mean percentage of hydrogen peroxide recovered for 5, 10, 20, 30, 45 and 60 minutes was 61, 56, 49, 44, 38 and 32, respectively. The amount of hydrogen peroxide in the saliva sample after one hour was 0.42 mg. Excluding the first 10 minutes, the kinetics of hydrogen peroxide in the tray and teeth sample was exponential.

Metabolism Metabolites

Hydrogen peroxide is reduced by glutathione peroxidase, which is an endogenous enzyme in human tissue. It is rapidly decomposed to oxygen and water when in contact with catalase, an enzyme found in blood and most tissues.

Wikipedia

Hydrogen peroxide
Phenothiazine

Drug Warnings

The US Food and Drug Administration (FDA) has alerted consumers that high strength hydrogen peroxide preparations (e.g., 35% food grade hydrogen peroxide) should not be used for any medicinal purpose. These preparations are being promoted on websites illegally for various medicinal purposes (e.g., AIDS, cancer, emphysema, other life-threatening conditions) without any proven clinical value, and such uses are dangerous. Hydrogen peroxide 35% is not approved by the FDA for any purpose. Ingestion of such preparations can cause serious harm or death. Oral ingestion of hydrogen peroxide can result in GI irritation and ulceration. IV administration of hydrogen peroxide can result in inflammation at the injection site, gas embolism, and life-threatening allergic reactions.
Concentrated solutions (20-30% or more) of hydrogen peroxide are strongly irritating to skin or mucous membranes and should be handled cautiously.

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Oxidants and Oxidant Stabilizers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Pesticides
Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Hazard Classes and Categories -> Corrosives, Mutagens, Reactive - 3rd degree
Cosmetics -> Oxidising; Antimicrobial

Methods of Manufacturing

In the AO /Antraquinone/ process, 2-alkyl-9,10-anthraquinones react with hydrogen in the presence of a catalyst to form the corresponding hydroquinones. After the catalyst is removed (otherwise, the hydrogen peroxide would decompose), the hydroquinones are oxidized to quinones with oxygen (usually air) with simultaneous quantitative formation of hydrogen peroxide. Hydrogen peroxide is extracted with water, and the quinones are returned to the hydrogenator to complete the loop. The AO process, therefore, leads to the net formation of hydrogen peroxide from gaseous hydrogen and oxygen.
Prepared by treating barium peroxide with acid.
Production of anhydrous hydrogen peroxide by continuous fractional crystallization: Crewson, Ryan, United States of America patent 2724640 (1955 to Becco).
(1) Autoxidation of an alkyl anthrahydroquinone such as the 2-ethyl derivative in a cyclic continuous process in which the quinone formed in the oxidation step is reduced to the starting material by hydrogen in the presence of a supported palladium catalyst; (2) by electrolytic processes in which aqueous sulfuric acid or acidic ammonium bisulfate is converted electrolytically to the peroxydisulfate, which is then hydrolyzed to form hydrogen peroxide; by autoxidation of isopropyl alcohol. Method (1) is the most widely used.
For more Methods of Manufacturing (Complete) data for Hydrogen peroxide (7 total), please visit the HSDB record page.

General Manufacturing Information

Utilities
Plastics Product Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Services
Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Paper Manufacturing
Textiles, apparel, and leather manufacturing
Hydrogen peroxide (H2O2): ACTIVE
... A low percentage of an inhibitor such as acetanilide or sodium stannate, is usually added to counteract the catalytic effect of traces of impurities such as iron, copper, and other heavy metals.
Marketed as a solution in water in concentrations of 3-90% by weight.
Potency of hydrogen peroxide is often described in terms of volume of active oxygen it yields. Each 1% w/w hydrogen peroxide is equivalent to 3.3% by volume; 100 volume hydrogen peroxide is approximately equivalent to 30% w/w, 30 volume to 9% w/w, and 10 volume to 3% w/w, respectively.

Analytic Laboratory Methods

Method: OSHA 1019; Procedure: spectrophotometry; Analyte: hydrogen peroxide; Matrix: air; Detection Limit: 36.6 ppb.
In this work we describe the fabrication of nanostructured electrocatalytic surfaces based on polyethyleneimine (PEI)-supported rhodium nanoparticles (Rh-NP) over graphite screen-printed electrodes (SPEs) for the determination of hydrogen peroxide in the presence of oxygen. Rh-NP, electrostatically stabilized by citrate anions, were immobilized over graphite SPEs, through coulombic attraction on a thin film of positively charged PEI. The functionalized sensors, polarized at 0.0 V vs. Ag/AgCl/3 M KCl, exhibited a linear response to H2O2 over the concentration range from 5 to 600 umol/L H2O2 in the presence of oxygen. The 3sigma limit of detection was 2 umol/L H2O2, while the reproducibility of the method at the concentration level of 10 umol/L H2O2 (n=10) and between different sensors (n=4) was lower than 3 and 5%, respectively. Most importantly, the sensors showed an excellent working and storage stability at ambient conditions and they were successfully applied to the determination of H2O2 produced by autooxidation of polylphenols in tea extracts with ageing. Recovery rates ranged between 97 and 104% suggesting that the as-prepared electrodes can be used for the development of small-scale, low-cost chemical sensors for use in on-site applications.
A headspace gas chromatographic (HS-GC) method has been developed for the determination of residual hydrogen peroxide in pulp bleaching effluents. The method is based on the reaction of hydrogen peroxide and permanganate in an acidic medium (0.1 mol/L), in which hydrogen peroxide is quantitatively converted to oxygen within 10 min at 60 °C in a sealed headspace sample vial. The released oxygen is then determined by GC equipped with a thermal conductivity detector. The method is robust, sensitive, and accurate, with reproducibility characterized by a relative standard deviation of <0.5%, a sensitivity whose limit of quantification (LOQ) is 0.96 umol, and a demonstrated recovery ranging from 98 to 103%. Further, the method is simple, rapid, and automated.
Hydrogen peroxide is commonly used in the food processing industry as a chlorine-free bleaching and sterilizing agent, but excessive amounts of residual hydrogen peroxide have led to cases of food poisoning. Here we describe the development of a novel nonenzymatic colorimetric method for the determination of residual hydrogen peroxide in foods and agricultural products. Nitrophenylboronic acids chemoselectively react with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates. Of the three nitrophenylboronic acid isomers tested, the p-isomer displayed the highest sensitivity for hydrogen peroxide and the fastest reaction kinetics. The reaction product, p-nitrophenolate, has an absorption maximum at 405 nm and a good linear correlation between the hydrogen peroxide concentration and the A(405) values was obtained. We successfully applied this convenient and rapid method for hydrogen peroxide determination to samples of dried bean curds and disposable chopsticks, thereby demonstrating its potential in foods and agricultural industries.
For more Analytic Laboratory Methods (Complete) data for Hydrogen peroxide (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Carbon nanomaterials are typically used in electrochemical biosensing applications for their unique properties. We report a hollow graphitic nanocapsule (HGN) utilized as an efficient electrode material for sensitive hydrogen peroxide detection. Methylene blue (MB) molecules could be efficiently adsorbed on the HGN surfaces, and this adsorption capability remained very stable under different pH regimes. HGNs were used as three-dimensional matrices for coimmobilization of MB electron mediators and horseradish peroxidase (HRP) to build an HGN-HRP-MB reagentless amperometric sensing platform to detect hydrogen peroxide. This simple HGN-HRP-MB complex demonstrated very sensitive and selective hydrogen peroxide detection capability, as well as high reproducibility and stability. The HGNs could also be utilized as matrices for immobilization of other enzymes, proteins or small molecules and for different biomedical applications.
We describe the construction of a polyaniline (PANI), multiwalled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs) modified Au electrode for determination of hydrogen peroxide without using peroxidase (HRP). The AuNPs/MWCNT/PANI composite film deposited on Au electrode was characterized by Scanning Electron Microscopy (SEM) and electrochemical methods. Cyclic voltammetric (CV) studies of the electrode at different stages of construction demonstrated that the modified electrode had enhanced electrochemical oxidation of H(2)O(2), which offers a number of attractive features to develop amperometric sensors based on split of H(2)O(2). The amperometric response to H(2)O(2) showed a linear relationship in the range from 3.0 uM to 600.0 uM with a detection limit of 0.3 uM (S/N = 3) and with high sensitivity of 3.3 mA/uM. The sensor gave accurate and satisfactory results, when employed for determination of H(2)O(2) in milk and urine.
Nowadays, hydrogen peroxide (H(2)O(2)) has attracted more and more attentions in biochemical fields owing to its important role in biological systems. In this contribution, we propose a novel assay for the detection of H(2)O(2) based on the cleavage of ssDNA on gold nanoparticles (AuNPs). It was known that AuNPs could be stable in the presence of single-stranded DNA (ssDNA) which prevents the salt-induced aggregation of AuNPs in solution owing to the electrostatic repulsion. However, hydroxyl radical (HO*) generated from Fenton reaction could cleave the ssDNA and induce the aggregation of AuNPs. Therefore, color change from red to blue owing to the plasmon resonance absorption (PRA) of AuNPs can be observed by the naked eyes and enhancement of plasmon resonance light scattering could be measured with a common spectrofluorometer. The values of A(650)/A(520) of the PRA band were found to be linearly proportional to the concentration of H(2)O(2) in the range of 2.0 x 10(-7) to 8.0 x 10(-6) mol/L with the limit of determination (LOD) being 40 nmol/L (S/N=3), and thus the content of H(2)O(2) in rat encephalon extraction could be successfully detected with the recovery in the range of 98-103%.
Silver nanowires synthesized through a polyol process using polyvinylpyrrolidone as protection (PVP-AgNWs) were used as a new electrode material for constructing a sensor. Hydrogen peroxide (H(2)O(2)) and glucose were used as analytes to demonstrate the sensor performance of the PVP-AgNWs. It is found that the PVP-AgNWs-modified glassy carbon electrode (PVP-AgNWs/GCE) exhibits remarkable catalytic performance toward H(2)O(2) reduction. This sensor has a fast amperometric response time of less than 2 sec and the catalytic current is linear over the concentration of H(2)O(2) ranging from 20 uM to 3.62 mM (R = 0.998) with a detection limit of 2.3 uM estimated on a signal-to-noise ratio of 3. A glucose biosensor was constructed by immobilizing glucose oxidase (GOD) onto the surface of the PVP-AgNWs/GCE. The resultant glucose biosensor can be used for glucose detection in human blood serum with a sensitivity of 15.86 uA/mM/sq cm and good selectivity and stability.
Overabundance of hydrogen peroxide originating from environmental stress and/or genetic mutation can lead to pathological conditions. Thus, the highly sensitive detection of H2 O2 is important. Herein, supramolecular fluorescent nanoparticles self-assembled from fluorescein isothiocyanate modified beta-cyclodextrin (FITC-beta-CD)/rhodamine B modified ferrocene (Fc-RB) amphiphile were prepared through host-guest interaction between FITC-beta-CD host and Fc-RB guest for H2 O2 detection in cancer cells. The self-assembled nanoparticles based on a combination of multiple non-covalent interactions in aqueous medium showed high sensitivity to H2 O2 while maintaining stability under physiological condition. Owing to the fluorescence resonance energy transfer (FRET) effect, addition of H2 O2 led to obvious fluorescence change of nanoparticles from red (RB) to green (FITC) in fluorescent experiments. In vitro study showed the fluorescent nanoparticles could be efficiently internalized by cancer cells and then disrupted by endogenous H2 O2, accompanying with FRET from "on" to "off". These supramolecular fluorescent nanoparticles constructed via multiple non-covalent interactions are expected to have potential applications in diagnosis and imaging of diseases caused by oxidative stresses.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. /Hydrogen peroxide solution (>/= 30% to <50%)/
Store in original closed container. Be sure that the container vent is working properly. Do not add any other compound to the container. When empty, flush container thoroughly with clean water.
Keep protected from light and in a cool place.
Hydrogen peroxide topical solution should be stored in tight, light-resistant containers at 15-30 °C. To ensure greater stability, the inside surfaces of containers should be as free as possible from rough points since these promote decomposition.

Interactions

To explore the cardiac effects of iron with or without hydrogen peroxide, the isolated perfused rat heart and enzymatically isolated ventricular cardiomyocyte were used. It was shown that treatment with cell-permeable iron (Fe-HQ) for 10 min reduced the contractile amplitude and velocity and end diastolic cell length in the cardiomyocyte and increased the contents of lactate dehydrogenase (LDH) and creatine kinase (CK) in the coronary effluent and malondialdehyde (MDA) in the myocardium. The left ventricular developed pressure (LVDP), +/-dP/dtmax, and heart rate and coronary flow showed a biphasic phase, an increase at first followed by a decline. Treatment with hydrogen peroxide for 10 min following Fe-HQ augmented the effect of iron with an increase in coronary LDH and CK release and myocardial MDA content, and decrease in LVDP, +/-dP/dtmax and heart rate. Perfusion of reduced glutathione with hydrogen peroxide counteracted these effects of Fe-HQ and hydrogen peroxide while dimethyl sulfoxide had no effect on the injury induced by Fe-HQ and hydrogen peroxide in the isolated rat heart. This suggests that augmentation of myocardial injury as a result of an increase in intracellular iron by hydrogen peroxide might involve the dysfunction of sulfydryl group containing proteins but not the hydroxyl radicals.
It has been shown that the mucolytic agent erdosteine (N-carboxymethylthio-acetyl-homocysteine thiolactone) has anti-inflammatory and anti-oxidant properties, and an active metabolite I (MET I) containing pharmacologically active sulphydryl group has been found to have a free radical scavenging activity. The aim of this study was to assess the ability of erdosteine metabolite I to protect A549 human lung adenocarcinoma cell against hydrogen peroxide (H2O2)-mediated oxidative stress and oxidative DNA damage. When A549 cells were pre-treated with the active metabolite I (2.5-5-10 ug/mL) for 10-30 min and then exposed to H2O2 (1-4 mM) for two additional hours at 37 degrees C, 5% at CO2, the intracellular peroxide production, reflected by dichlorofluorescein (DCF) fluorescence, decreased in a concentration-dependent manner. Furthermore, using a comet assay as an indicator for oxidative DNA damage, it was found that the metabolite I prevented damage to cells exposed to short-term H2O2 treatment. The data suggest that this compound is effective in preventing H2O2-induced oxidative stress and DNA damage in A549 cells. The underlying mechanisms involve the scavenging of intracellular reactive oxygen species (ROS).
Oxidative stress reduces cell viability and contributes to disease processes. Flavonoids including anthocyanins and proanthocyanidins reportedly induce intracellular antioxidant defense systems. Thus, in this study, we examined the antioxidant effects of a commercial extract from black soybean seed coats (BE), which are rich in anthocyanin and proanthocyanidin, and investigated the associated intracellular mechanisms in HepG2 cells. HepG2 cells treated with hydrogen peroxide (HPO) showed 60% viability, whereas pretreatment with BE-containing media for 2 hr ameliorated HPO-mediated cell death by up to 90%. Pretreatment with BE for 2 hr partially blocked HPO-mediated activation of extracellular-signal-regulated kinase (ERK) in HepG2 cells, and that for 1 hr led to a 20% increase in intracellular total protein phosphatase (PP) activity, which is known to deactivate protein kinases. These results indicate that BE prevents HPO-mediated cell damage by inhibiting ERK signaling, potentially via PPs.
Hydrogen peroxide (HP) or cyanide (CN) are bacteriostatic at low-millimolar concentrations for growing Escherichia coli, whereas CN+HP mixture is strongly bactericidal. We show that this synergistic toxicity is associated with ... chromosomal fragmentation. Since CN alone does not kill at any concentration, while HP alone kills at 20 mM, CN must potentiate HP poisoning. The CN+HP killing is blocked by iron chelators, suggesting Fenton's reaction. Indeed, we show that CN enhances plasmid DNA relaxation due to Fenton's reaction in vitro. However, mutants with elevated iron or HP pools are not acutely sensitive to HP-alone treatment, suggesting that, in addition, in vivo CN recruits iron from intracellular depots. We found that part of the CN-recruited iron pool is managed by ferritin and Dps: ferritin releases iron on cue from CN, while Dps sequesters it, quelling Fenton's reaction. We propose that disrupting intracellular iron trafficking is a common strategy employed by the immune system to kill microbes.
For more Interactions (Complete) data for Hydrogen peroxide (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Hydrogen peroxide solution (>/= 30% to <50%)/
Solutions of hydrogen peroxide gradually deteriorate and are usually stabilized by the addition of acetanilide or similar organic materials.
Hydrogen peroxide topical solution deteriorates upon standing or upon repeated agitation, undergoes accelerated decomposition when exposed to light or when in contact with many oxidizing or reducing substances, and decomposes suddenly when heated.
Pure hydrogen peroxide solutions, completely free from contamination, are highly stable; a low percentage of an inhibitor such as acetanilide or sodium stannate is usually added to counteract the catalytic effect of traces of impurities such as iron, copper, and other heavy metals.
A relatively stable sample of hydrogen peroxide typically decomposes at the rate of approximately 0.5% per year at room temperature.

Dates

Modify: 2023-08-15
Finnegan M, Linley E, Denyer SP, McDonnell G, Simons C, Maillard JY: Mode of action of hydrogen peroxide and other oxidizing agents: differences between liquid and gas forms. J Antimicrob Chemother. 2010 Oct;65(10):2108-15. doi: 10.1093/jac/dkq308. Epub 2010 Aug 16. [PMID:20713407]
Linley E, Denyer SP, McDonnell G, Simons C, Maillard JY: Use of hydrogen peroxide as a biocide: new consideration of its mechanisms of biocidal action. J Antimicrob Chemother. 2012 Jul;67(7):1589-96. doi: 10.1093/jac/dks129. Epub 2012 Apr 24. [PMID:22532463]
HYDROGEN PEROXIDE - National Library of Medicine HSDB ... - Toxnet
Chemical Summary for Hydrogen Peroxide - SSWM
FDA Approved Drug Products: Eskata Hydrogen Peroxide Topical Solution (Discontinued)

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